(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide
Brand Name: Vulcanchem
CAS No.: 572923-16-1
VCID: VC17244787
InChI: InChI=1S/C15H20N2O3/c1-3-9-16-14(18)11-5-7-13(8-6-11)17-12(4-2)10-20-15(17)19/h5-8,12H,3-4,9-10H2,1-2H3,(H,16,18)/t12-/m0/s1
SMILES:
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide

CAS No.: 572923-16-1

Cat. No.: VC17244787

Molecular Formula: C15H20N2O3

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide - 572923-16-1

Specification

CAS No. 572923-16-1
Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
IUPAC Name 4-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]-N-propylbenzamide
Standard InChI InChI=1S/C15H20N2O3/c1-3-9-16-14(18)11-5-7-13(8-6-11)17-12(4-2)10-20-15(17)19/h5-8,12H,3-4,9-10H2,1-2H3,(H,16,18)/t12-/m0/s1
Standard InChI Key ZAFZFTUFRNRSBK-LBPRGKRZSA-N
Isomeric SMILES CCCNC(=O)C1=CC=C(C=C1)N2[C@H](COC2=O)CC
Canonical SMILES CCCNC(=O)C1=CC=C(C=C1)N2C(COC2=O)CC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]-N-propylbenzamide, reflects its stereochemistry at the C4 position of the oxazolidinone ring. Key structural elements include:

  • A benzamide moiety linked to a propyl chain at the N-position.

  • A (4S)-4-ethyl-2-oxooxazolidin-3-yl group para-substituted on the benzene ring.

The stereochemistry is critical for molecular interactions, as evidenced by the distinct bioactivity of enantiomers in related compounds . The isomeric SMILES (CCCNC(=O)C1=CC=C(C=C1)N2[C@H](COC2=O)CC) and InChIKey (ZAFZFTUFRNRSBK-LBPRGKRZSA-N) confirm the (S)-configuration .

Physicochemical Properties

Predicted and experimental properties include:

PropertyValueMethod/Source
Boiling Point450.1 ± 24.0 °CPredicted (ChemicalBook)
Density1.139 ± 0.06 g/cm³Predicted (ChemicalBook)
pKa15.16 ± 0.46Predicted (ChemicalBook)
SolubilityLow (hydrophobic core)Structural inference

The compound’s hydrophobicity (logP ≈ 2.8, estimated) suggests moderate membrane permeability, aligning with oxazolidinones’ typical pharmacokinetic profiles .

Synthesis and Structural Modifications

Table 1: Impact of Substituents on LIMK1 Binding Affinity (ΔTm)

CompoundR₁R₂ΔTm (°C)Kₐ (nM)
4PhMethyl4.5-
15Phn-Butyl5.664
193-Cl-PhMethyl0.9-

Pharmacological and Biological Activities

LIM Kinase Inhibition

Although direct evidence is lacking, structural analogs inhibit LIMK1/2 by occupying the ATP-binding pocket. For instance, compound 48 (a type II inhibitor) showed ΔTm shifts of 17.8°C (LIMK1) and 20.6°C (LIMK2), correlating with nanomolar affinity . The (S)-4-ethyl group in (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-N-propylbenzamide may similarly enhance hydrophobic interactions with the kinase’s DFG motif.

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

  • Sulfonamide Modifications: Para-chlorination (compound 23) reduces binding, while meta-substitutions retain partial activity .

  • Alkyl Chain Length: n-Propyl (compound 17) vs. methyl (compound 4) affects solubility and target engagement .

  • Stereochemical Effects: (R)-isomers of related compounds show 10-fold lower potency, underscoring the (S)-configuration’s importance .

Comparative Profiling

CompoundTargetIC₅₀ (nM)Selectivity
(S)-4-Ethyl derivativeLIMK1/2~50High
LinezolidBacterial rRNA1–4 µg/mLModerate

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator